4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole
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Overview
Description
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
Scientific Research Applications
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
- 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
84645-40-9 |
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Molecular Formula |
C12H17N3Si |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
(5-benzyl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H17N3Si/c1-16(2,3)12-11(13-15-14-12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14,15) |
InChI Key |
HYXCGGBSEIMDNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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